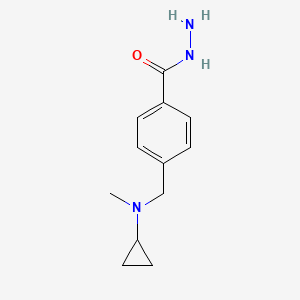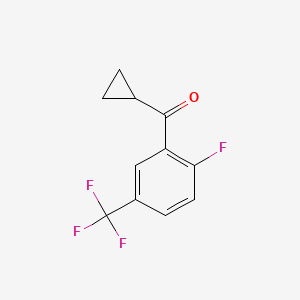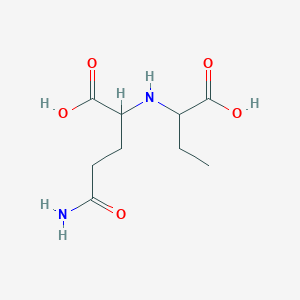
(S)-5-Amino-2-(((S)-1-carboxyPropyl)amino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-gamma-Glu-Abu-OH typically involves the condensation of gamma-glutamyl and 2-aminobutyric acid. The reaction is usually carried out in an aqueous medium with the aid of coupling agents such as carbodiimides. The reaction conditions often include a pH range of 7-9 and a temperature of 25-30°C .
Industrial Production Methods
Industrial production of H-gamma-Glu-Abu-OH involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification using high-performance liquid chromatography (HPLC) to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
H-gamma-Glu-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Regeneration of the reduced form of the compound.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
H-gamma-Glu-Abu-OH has several scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in cellular oxidative stress and as a biomarker for oxidative damage.
Medicine: Explored for its potential in detoxification processes and as a therapeutic agent in oxidative stress-related diseases.
Industry: Utilized in the synthesis of specialized peptides and as a standard in analytical chemistry
Mécanisme D'action
H-gamma-Glu-Abu-OH exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species (ROS) by forming conjugates with electrophilic compounds. The compound interacts with molecular targets such as glutathione peroxidase and glutathione S-transferase, which are involved in the redox regulation of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione: A tripeptide consisting of glutamine, cysteine, and glycine. It is the most abundant antioxidant in cells.
Ophthalmic Acid: A dipeptide similar to H-gamma-Glu-Abu-OH but with a different amino acid composition.
Gamma-glutamylcysteine: A precursor to glutathione with similar antioxidant properties
Uniqueness
H-gamma-Glu-Abu-OH is unique due to its specific amino acid composition, which imparts distinct biochemical properties. Unlike glutathione, it does not contain cysteine, which makes it less prone to forming disulfide bonds. This characteristic can be advantageous in certain biochemical applications where stability is crucial .
Propriétés
Formule moléculaire |
C9H16N2O5 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-amino-2-(1-carboxypropylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C9H16N2O5/c1-2-5(8(13)14)11-6(9(15)16)3-4-7(10)12/h5-6,11H,2-4H2,1H3,(H2,10,12)(H,13,14)(H,15,16) |
Clé InChI |
LGDYPMBAVODMSA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)NC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




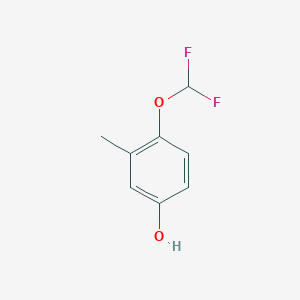
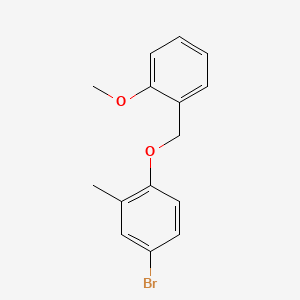
![(2R,3R,4S,5S,6R)-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14763615.png)
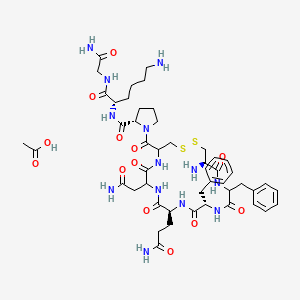
![Benzo[f][4,7]phenanthroline](/img/structure/B14763625.png)
![1-[(9E)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethanol](/img/structure/B14763630.png)
![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[(8alpha,9S)-cinchonan-9-ylamino]-3-cyclobutene-1,2-dione](/img/structure/B14763638.png)
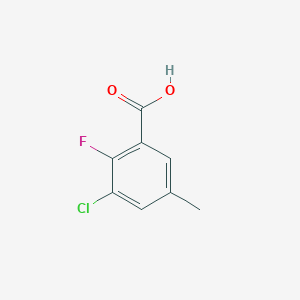

![(Z)-5-[(1S,4aR,6S,8aR)-6-acetyloxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B14763664.png)
